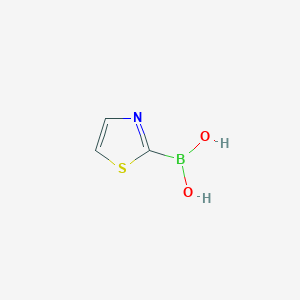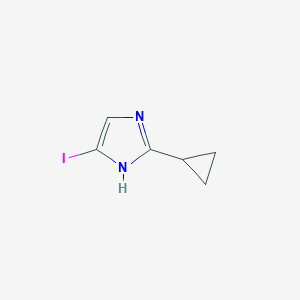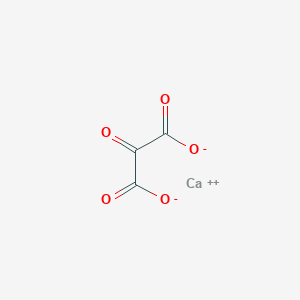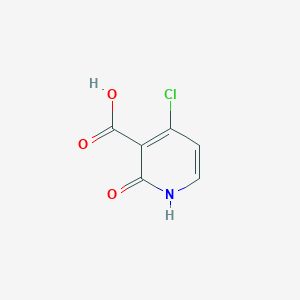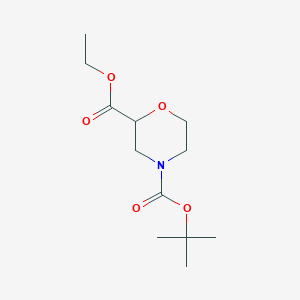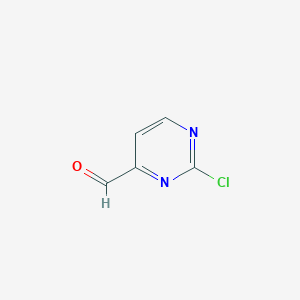
2-Chloropyrimidine-4-carbaldehyde
Overview
Description
2-Chloropyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C5H3ClN2O and a molecular weight of 142.54 . It is also known by other synonyms such as 2-chloropyrimidine-4-carboxaldehyde .
Synthesis Analysis
The synthesis of 2-chloropyrimidine derivatives has been reported in various research studies . For instance, one study described the synthesis of five 2-chloropyrimidine derivatives by reacting 2,4,6 trichloropyrimidine with aromatic amines or amides . Another study reported the preparation of 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine using organolithium reagents .Molecular Structure Analysis
The molecular structure of 2-Chloropyrimidine-4-carbaldehyde consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, a chlorine atom at position 2, and a carbaldehyde group at position 4 .Chemical Reactions Analysis
Research has shown that 2-chloropyrimidine derivatives can undergo various chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis
2-Chloropyrimidine-4-carbaldehyde is a light yellow solid with a density of 1.432g/cm3 and a boiling point of 318.2ºC at 760 mmHg . Its exact mass is 141.99300 and it has a LogP value of 0.94250 .Scientific Research Applications
Methods of Application
Researchers synthesize 2-chloropyrimidine derivatives by reacting 2,4,6-trichloropyrimidine with aromatic amines or amides. The COX-2 inhibitory activities of these derivatives are then investigated to assess their anti-inflammatory effects .
Results Summary
Organic Synthesis - Hiyama Coupling
Application Summary
Methods of Application: The Hiyama coupling process involves the reaction of 2-chloropyrimidines with organosilanes in the presence of palladium catalysts, copper chloride (CuCl), and tetra-n-butylammonium fluoride (TBAF) to yield C2-aryl pyrimidine derivatives .
Results Summary
Regioselective Synthesis of Pyrimidine Derivatives
Application Summary
Methods of Application: The synthesis employs organolithium reagents for nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .
Results Summary
Antiviral Research
Results Summary
Agricultural Chemistry - Pesticide Development
Results Summary
Material Science - Organic Electronics
Results Summary
Synthesis of Anti-inflammatory Pyrimidines
Application Summary
Methods of Application: Synthetic methods involve the creation of 5-nitropyrimidine-2,4-dione analogs, which are then screened for their inhibitory effects against nitric oxide (NO) and inducible nitric oxide synthase (iNOS) activities .
Nucleophilic Substitution Reactions
Application Summary
Methods of Application: The reactions use organolithium reagents for nucleophilic attack, favoring the formation of C-4 substituted products with increased hydrophobic character, which may enhance binding affinity with certain receptors .
Hiyama Cross-Coupling Reactions
Application Summary
Methods of Application: 2-Chloropyrimidine-4-carbaldehyde reacts with different organosilanes under palladium catalysis to yield diverse products, including those with vinyl groups .
Development of Antioxidant Agents
Application Summary
Methods of Application: The synthesis involves creating pyrimidine derivatives that can scavenge free radicals and are tested for their antioxidant capacity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .
Results Summary
Synthesis of Antibacterial Compounds
Application Summary
Methods of Application: Researchers synthesize novel pyrimidine derivatives and evaluate their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria .
Results Summary
Creation of Antifungal Agents
Application Summary
Methods of Application: Synthetic pathways are developed to produce pyrimidine derivatives, which are then tested for their antifungal efficacy in vitro .
Results Summary
Antituberculosis Drug Research
Application Summary
Methods of Application: Derivatives are synthesized and assessed for their activity against Mycobacterium tuberculosis in culture .
Results Summary
Synthesis of Anti-Tumor Agents
Application Summary
Methods of Application: The derivatives are synthesized and tested for their cytotoxic effects on various cancer cell lines .
Results Summary
Research in Nuclear Factor κB Inhibitors
Application Summary
Methods of Application: Compounds are synthesized and their ability to inhibit NF-κB activation is tested in cell-based assays .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloropyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTTZYVGGYMUEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616679 | |
| Record name | 2-Chloropyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-4-carbaldehyde | |
CAS RN |
944901-22-8 | |
| Record name | 2-Chloropyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropyrimidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








